N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
N-(Phenylmethyl)-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound characterized by its unique structure, which includes a phenylmethyl group attached to an 8-azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethyl)-8-azabicyclo[32One common method involves the deamination of bicyclo[3.2.1]octan-2-yl-amines using nitrous acid in acetic acid or via their N-phenyltriazenes . Another approach includes the solvolysis of ethyl N-nitrosocarbamates in ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylmethyl)-6-oxa-3-azabicyclo[3.2.1]octan-8-amine: Similar bicyclic structure with an oxygen atom in the ring.
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine: Contains a similar bicyclic core with additional functional groups.
Uniqueness
N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific bicyclic structure and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,5S)-N-benzyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)10-15-14-8-12-6-7-13(9-14)16-12/h1-5,12-16H,6-10H2/t12-,13+,14? |
InChI Key |
MBORLOMNPQQJJD-PBWFPOADSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC(CC1N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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